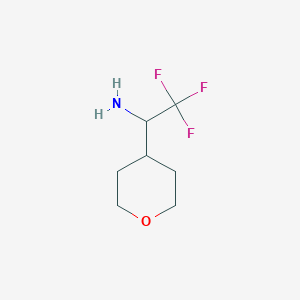

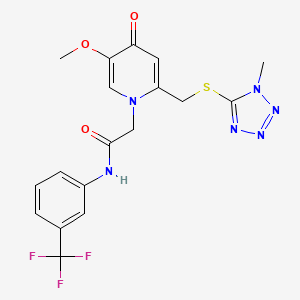

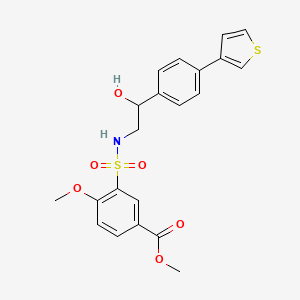

![molecular formula C8H15NO B3018763 6-乙氧基-3-氮杂双环[3.2.0]庚烷 CAS No. 2470437-21-7](/img/structure/B3018763.png)

6-乙氧基-3-氮杂双环[3.2.0]庚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Ethoxy-3-azabicyclo[3.2.0]heptane is a compound that belongs to the class of azabicycloheptanes, which are bicyclic structures containing a nitrogen atom within the ring system. These compounds are of significant interest in medicinal chemistry due to their potential as building blocks for drug discovery. The unique structure of azabicycloheptanes allows for the creation of conformationally restricted derivatives that can mimic the bioactive conformations of flexible linear molecules .

Synthesis Analysis

The synthesis of azabicycloheptane derivatives has been explored in various studies. A rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed using common chemicals such as benzaldehyde, allylamine, and cinnamic acid, which undergo intramolecular [2+2]-photochemical cyclization . Another approach involves the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes, which can be further converted into novel epibatidine analogues, demonstrating the versatility of azabicycloheptanes as intermediates . Additionally, efficient synthesis routes have been reported for various azabicycloheptane derivatives, including N-BOC-exo-2-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane, which is an important intermediate for the synthesis of epibatidine and its analogs .

Molecular Structure Analysis

The molecular structure of azabicycloheptanes is characterized by a seven-membered ring fused to a smaller ring, which includes a nitrogen atom. This structure imparts a three-dimensional shape that is rigid and can be rich in sp3 hybridized carbon atoms, making these compounds attractive for drug discovery . The presence of the nitrogen atom within the ring system can influence the reactivity and stereochemistry of the compound, as seen in the synthesis and evaluation of various stereoisomers of azabicycloheptane derivatives .

Chemical Reactions Analysis

Azabicycloheptanes can undergo a variety of chemical reactions, which can be utilized to synthesize novel compounds. For instance, neighboring group participation by the nitrogen atom allows for nucleophilic substitution reactions to occur, leading to a range of substituted derivatives . Photochemical reactions have also been employed to synthesize hexafluoro-2-azabicyclo[3.2.0]heptadienes, which can further react through Diels-Alder additions and other transformations . The reactivity of these compounds can be quite unusual and novel, as demonstrated by the reaction of 2,3,4-triphenyl-3-azabicyclo[3.2.0]heptadiene with dimethyl acetylenedicarboxylate, yielding complex products .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloheptanes are influenced by their bicyclic structure and the substituents attached to the rings. The rigidity of the bicyclic framework can affect the conformational flexibility and, consequently, the biological activity of the derivatives. The nitrogen atom within the ring can act as a site for protonation, influencing the compound's basicity and solubility. The presence of various functional groups can also modify the lipophilicity, stability, and reactivity of these compounds, making them suitable for further derivatization and exploration in medicinal chemistry .

科学研究应用

光化学异构化和反应性

6-乙氧基-3-氮杂双环[3.2.0]庚烷,一种与六氟-2-氮杂双环[3.2.0]庚-3,6-二烯在结构上相关的化合物,在光化学异构化过程中表现出显著的反应性。Barlow 等人 (1982) 的研究表明,相关化合物六氟-1H-氮杂环庚二烯的光化学异构化会产生各种取代的庚二烯,然后与环戊二烯、呋喃、苯基叠氮化物反应,并进行催化还原过程 (Barlow, Culshaw, Haszeldine, & Morton, 1982).

双环类似物的合成

该化合物已被用于合成 3-氮杂双环[3.2.0]庚烷-6-羧酸及其衍生物,它们作为 γ-氨基丁酸 (GABA) 的双环类似物非常重要。这些合成中的一个关键步骤涉及敏化的分子间 [2+2] 光环加成,如 Petz 和 Wanner (2013) 所研究的 (Petz & Wanner, 2013)。

在药物发现中的应用

Denisenko 等人 (2017) 使用非常常见的化学物质开发了一种快速的两步取代 3-氮杂双环[3.2.0]庚烷合成方法。这种合成对于药物发现非常重要,为开发先进的药物化合物提供了新的途径 (Denisenko et al., 2017)。

非对映选择性多组分级联反应

Kriis 等人 (2010) 展示了一种新颖的多组分级联反应,导致形成 3-氮杂双环[3.2.0]庚烷衍生物。该反应具有高度非对映选择性,并产生重要的药效基团,表明在药物化学中具有潜在应用 (Kriis et al., 2010)。

安全和危害

The compound has several hazard statements including H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . Please refer to the MSDS for more detailed safety information .

未来方向

属性

IUPAC Name |

6-ethoxy-3-azabicyclo[3.2.0]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-10-8-3-6-4-9-5-7(6)8/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNOYOCQZGQSNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC2C1CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

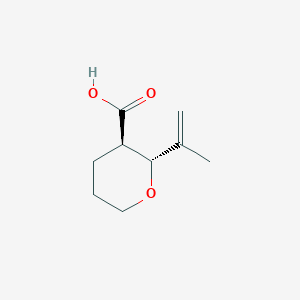

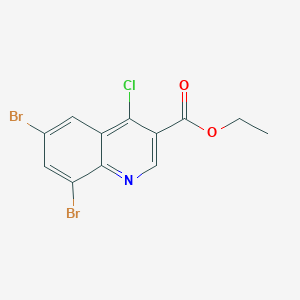

![Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B3018680.png)

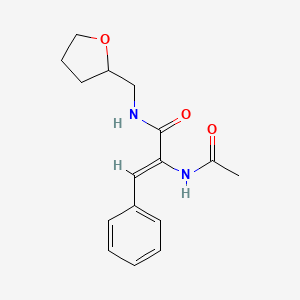

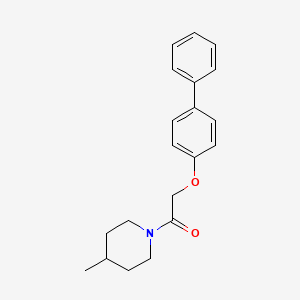

![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3018686.png)

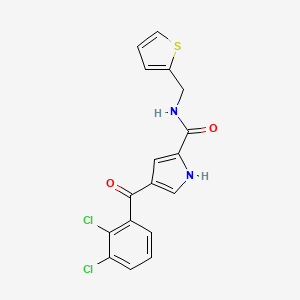

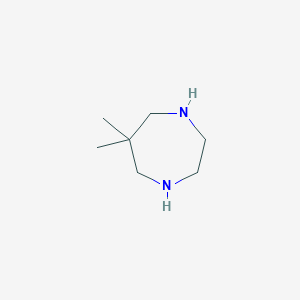

![4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3018696.png)

![N-(4-bromophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018697.png)

![5-amino-N-(2-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018700.png)